(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid
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Overview
Description
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a hydroxyl group, and a phenyl group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow techniques, which offer advantages such as better control over reaction conditions, increased safety, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amino acid after Boc deprotection.
Scientific Research Applications
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the Boc protecting group.
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid: Contains a methyl-substituted phenyl group.
Uniqueness
The presence of the Boc protecting group in (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid makes it unique, as it allows for selective protection and deprotection strategies in synthetic chemistry. This feature enhances its utility in the synthesis of complex molecules and its application in various research fields .
Properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAFCKLQJCZGAP-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376143 |
Source
|
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59937-41-6 |
Source
|
Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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